molecular formula C11H16N2O4 B12859127 L-Tryptophan dihydrate

L-Tryptophan dihydrate

Cat. No.: B12859127
M. Wt: 240.26 g/mol
InChI Key: JYODKWBILYWWLO-WWPIYYJJSA-N
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Description

L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.

Chemical Reactions Analysis

Catalytic Promotion of Gas Hydrate Formation

L-Tryptophan dihydrate acts as a kinetic promoter in methane (CH₄) and carbon dioxide (CO₂) hydrate formation, significantly accelerating reaction rates and improving structural stability:

  • Methane Hydrate Formation :

    • Adding 0.5 wt% L-tryptophan with 1,3-dioxolane (a thermodynamic promoter) increased hydrate formation rates by 147% compared to systems without the amino acid .

    • The amino acid enhances porosity and flexibility in hydrate crystals, enabling faster methane diffusion into the solid phase .

    • Hydrate pellets stabilized with L-tryptophan retained structural integrity at −5°C and atmospheric pressure, outperforming traditional toxic additives like tetrahydrofuran .

  • CO₂ Hydrate Formation :

    • At 0.1 wt% concentration, L-tryptophan optimized CO₂ gas uptake kinetics under stirred conditions, reducing formation delays and enabling rapid dendritic crystal growth .

    • Higher concentrations (0.5 wt%) further shortened formation times but reduced total gas storage capacity due to premature hydrate crystallization .

System [L-Tryptophan]Key ResultSource
CH₄ + 1,3-dioxolane0.5 wt%147% faster hydrate formation
CO₂ (stirred)0.1 wt%Max gas uptake (0.12 mol/mol)
CO₂ (unstirred)0.5 wt%Formation time reduced by 65%

Self-Aldol Condensation in Acetone/DMSO Systems

In non-aqueous solvents, this compound catalyzes aldol condensation reactions, forming complex organic derivatives:

  • Reaction Mechanism :

    • In dimethyl sulfoxide (DMSO), L-tryptophan initiates self-aldol condensation of acetone, producing mesityl oxide (MO) via dehydration .

    • The reaction proceeds at mild conditions (25°C, no catalysts), with acetone decomposition kinetics matching MO formation rates (k = 0.021 h⁻¹ ) .

  • Product Diversity :

    • The system generates indole derivatives with aldehyde/ketone functional groups, which self-assemble into nanoparticles .

    • Applications include nanomaterial synthesis and catalytic platforms for organic transformations .

Synergistic Effects with Cyclooctane in sH Hydrates

L-Tryptophan enhances CO₂–CH₄ hydrate kinetics in systems with cyclooctane (Cyclo-O), a thermodynamic promoter:

  • At 1 wt% L-tryptophan, hydrate formation time dropped to 19.11 ± 1.68 min (vs. 100.89 min without promoter) .

  • Gas uptake increased fivefold (0.1045 mol/mol vs. 0.0227 mol/mol) .

  • Visual studies revealed hydrate growth above gas–liquid interfaces due to altered crystal morphology .

Environmental and Stability Considerations

  • Emissions : Production generates 56% waste by mass, primarily CO₂ and ammonium chloride .

  • Thermal Stability : Decomposition begins at 50°C , necessitating low-temperature drying during synthesis .

Scientific Research Applications

Biochemical Applications

Role as a Serotonin Precursor
L-Tryptophan is crucial for the biosynthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Research indicates that manipulating serum tryptophan levels can influence serotonin synthesis, making it a target for studies on mood disorders and cognitive functions . Clinical trials have explored L-Tryptophan supplementation for treating depression and anxiety, showing promising results when combined with other therapies .

Metabolic Functions
L-Tryptophan plays a vital role in protein synthesis and various metabolic pathways. It is involved in the production of niacin (vitamin B3), which is essential for energy metabolism and DNA repair. Studies have linked dietary intake of L-Tryptophan to improved metabolic health and cognitive performance .

Nutritional Applications

Dietary Supplementation
L-Tryptophan is often used in dietary supplements aimed at improving sleep quality and reducing anxiety. Research has shown that supplementation can enhance sleep onset and duration, particularly in individuals with insomnia . Additionally, fortified foods containing L-Tryptophan are being developed to address nutritional deficiencies and improve overall health.

Sports Nutrition
A study involving elite cyclists demonstrated that oral L-Tryptophan supplementation could positively affect fatigue perception during exercise. The trial indicated significant differences in plasma tryptophan levels between supplemented and placebo groups, suggesting that L-Tryptophan may help optimize athletic performance by modulating fatigue .

Environmental Applications

CO2 Capture Technology
Recent research has highlighted the potential of L-Tryptophan as a promoter for carbon dioxide hydrate formation, which is critical for CO2 capture and storage technologies. Experiments showed that L-Tryptophan enhances the kinetics of CO2 hydrate formation, making it a valuable additive in environmental applications aimed at reducing greenhouse gas emissions . The optimal concentration for promoting hydrate formation was found to be around 0.1 wt%, demonstrating a clear relationship between concentration and formation kinetics .

Case Studies

StudyFocusFindings
Cyclists' Fatigue Study Influence on exercise fatigueL-Tryptophan supplementation significantly increased plasma levels compared to placebo, reducing perceived fatigue during high-intensity cycling .
CO2 Hydrate Formation Study Kinetics of hydrate formationL-Tryptophan acted as an effective kinetic promoter for CO2 hydrates, enhancing formation rates under various conditions .
Nutritional Impact Review Role in mental healthEvidence supports the use of L-Tryptophan for improving mood and cognitive function via serotonin synthesis .

Mechanism of Action

L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying L-Tryptophan dihydrate in cell culture media, and how are cross-reactivity issues with other amino acids mitigated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification due to its precision in separating amino acids. For instance, L-Tryptophan purity standards (>98%) are validated using HPLC with UV detection at 280 nm to leverage its indole ring absorption . To avoid interference, media samples should undergo protein precipitation (e.g., using 5% trichloroacetic acid) followed by filtration (0.22 µm) to remove particulates. Calibration curves using this compound dissolved in phosphate-buffered saline (PBS) at pH 7.4 are critical for accuracy .

Q. How do researchers determine the optimal concentration of this compound in mammalian cell culture media formulations?

  • Methodological Answer : Empirical optimization is based on cell type-specific requirements. For example, RPMI-1640 and DMEM/F-12 media contain L-Tryptophan at 5.11–9.02 mg/L, as derived from metabolic flux analysis of essential amino acid uptake rates . Researchers should perform dose-response assays (e.g., 0–20 mg/L) while monitoring cell viability (via MTT assays) and growth kinetics. Nutrient-depletion studies using LC-MS can identify critical thresholds for this compound to prevent media exhaustion .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the coordination chemistry of this compound with transition metals, and how does pH influence complex stability?

  • Methodological Answer : Synthesis of metal complexes (e.g., Cu(II)-tryptophanato) involves dissolving this compound in alkaline conditions (pH 8–10 using NaOH) to deprotonate the amino and carboxyl groups, followed by dropwise addition to metal salt solutions (e.g., CuCl₂·2H₂O). Stirring for 1–2 hours under nitrogen atmosphere prevents oxidation. Spectroscopic techniques like UV-Vis (λ~600 nm for d-d transitions) and FT-IR (shift in ν(NH) and ν(COO⁻) bands) confirm complex formation. pH titrations coupled with potentiometry reveal that stability constants (log K) decrease below pH 7 due to proton competition .

Q. How can researchers reconcile conflicting data on the thermal stability of this compound under oxidative versus inert atmospheres?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~240°C, consistent with the breakdown of the indole ring. In contrast, oxidative atmospheres (air) accelerate decomposition at lower temperatures (~200°C) due to radical-mediated oxidation. Differential scanning calorimetry (DSC) reveals exothermic peaks correlating with gas evolution (CO₂, NH₃) detected via coupled FT-IR. Contradictions arise from differing experimental setups; thus, replicating conditions (heating rate, sample mass) is critical. Pre-annealing samples at 100°C to remove hydration water can isolate anhydrous vs. dihydrate stability profiles .

Q. What advanced techniques are used to resolve discrepancies in the hygroscopicity of this compound across studies?

  • Methodological Answer : Dynamic vapor sorption (DVS) measurements at 25°C show that this compound exhibits deliquescence above 80% relative humidity (RH), absorbing up to 12% water by mass. Discrepancies arise from impurities (e.g., residual solvents) affecting crystalline structure. X-ray diffraction (XRD) and solid-state NMR can differentiate hydrated vs. anhydrous polymorphs. Controlled storage in desiccators with silica gel (0% RH) or saturated salt solutions (e.g., MgCl₂ at 33% RH) standardizes preconditioning for reproducibility .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the role of this compound in serotonin synthesis pathways in neuronal vs. non-neuronal cell models?

  • Methodological Answer : Neuronal cells (e.g., SH-SY5Y) show increased serotonin production with this compound supplementation (10–50 µM), validated via ELISA or HPLC-ECD. However, in non-neuronal models (e.g., HEK293), limited tryptophan hydroxylase (TPH) expression results in negligible conversion. Researchers must confirm TPH isoform presence (TPH1 vs. TPH2) via qPCR and use competitive inhibitors (e.g., p-chlorophenylalanine) to isolate pathway-specific effects. Media formulations lacking cofactors (vitamin B6, iron) may also skew results .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate

InChI

InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1

InChI Key

JYODKWBILYWWLO-WWPIYYJJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O

Origin of Product

United States

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